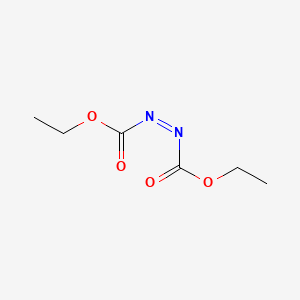

(Z)-diethyl diazene-1,2-dicarboxylate

説明

Structure

3D Structure

特性

CAS番号 |

4143-60-6 |

|---|---|

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC名 |

ethyl (NZ)-N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |

InChIキー |

FAMRKDQNMBBFBR-FPLPWBNLSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

異性体SMILES |

CCOC(=O)/N=N\C(=O)OCC |

正規SMILES |

CCOC(=O)N=NC(=O)OCC |

他のCAS番号 |

1972-28-7 |

物理的記述 |

Orange liquid; [Merck Index] |

ピクトグラム |

Explosive; Irritant |

同義語 |

DACA OEt diazocarboxylic acid ethyl este |

製品の起源 |

United States |

Synthetic Methodologies and Innovations for Z Diethyl Diazene 1,2 Dicarboxylate

Classical Preparative Routes

The traditional syntheses of diethyl azodicarboxylate are well-established, typically involving a two-step process that begins with hydrazine (B178648) and its derivatives.

Hydrazine-Based Syntheses

The most conventional method for preparing diethyl azodicarboxylate starts with hydrazine. tcichemicals.com This process involves the alkylation of hydrazine with ethyl chloroformate to produce an intermediate, diethyl hydrazodicarboxylate. tcichemicals.com

In a typical procedure, hydrazine hydrate (B1144303) is reacted with ethyl chloroformate in a suitable solvent like ethanol. acs.org The reaction is performed under controlled temperature conditions, usually in an ice bath to keep the temperature below 20°C, to manage the exothermic nature of the reaction. tcichemicals.comrsc.org To neutralize the hydrochloric acid formed as a byproduct, a base such as sodium carbonate is added concurrently. acs.org This initial step yields diethyl hydrazodicarboxylate as a stable, white solid, which can be isolated with high yields, typically ranging from 82% to 85%. acs.orgrsc.org

Table 1: Summary of a Classical Hydrazine-Based Synthesis of Diethyl Hydrazodicarboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |

| Hydrazine Hydrate | Ethyl Chloroformate | Sodium Carbonate | Ethanol | < 20°C | Diethyl Hydrazodicarboxylate | 82-85% |

Approaches via Azodicarboxylic Acid Derivatives

The second and final step in the classical synthesis is the oxidation of the diethyl hydrazodicarboxylate intermediate. tcichemicals.com This conversion of the hydrazo group to the azo group is a critical transformation that yields the final product.

Various oxidizing agents can be employed for this step. Historically, harsh reagents such as chlorine gas bubbled through the solution, hypochlorous acid, or concentrated nitric acid have been used. tcichemicals.comrsc.org The oxidation is typically carried out in a biphasic system, for instance, with the diethyl hydrazodicarboxylate dissolved in an organic solvent like dichloromethane (B109758) or benzene (B151609) and mixed with water. acs.orgnih.gov The oxidizing agent is then introduced slowly while maintaining a low temperature with an ice bath. rsc.org Following the oxidation, the organic layer containing the orange-red diethyl azodicarboxylate is separated, washed, and dried. The final product is then purified by vacuum distillation. acs.org This oxidation step generally provides yields in the range of 81% to 83%. nih.gov

Contemporary and Optimized Synthesis Strategies

Modern approaches to the synthesis of diethyl azodicarboxylate have focused on improving safety, environmental impact, and economic viability by exploring alternative starting materials and reaction conditions.

Diethyl Carbonate and Ethyl Carbazate (B1233558) Approaches

An alternative synthetic route utilizes diethyl carbonate and ethyl carbazate as the primary starting materials. rsc.org This method avoids the use of the highly corrosive and flammable ethyl chloroformate. nih.gov In this process, ethyl carbazate is first synthesized by reacting hydrazine hydrate with an excess of diethyl carbonate. nih.gov

The core of the synthesis involves the reaction of ethyl carbazate with diethyl carbonate in the presence of a base, such as sodium ethoxide. rsc.org The mixture is heated for several hours, and after adjusting the pH, the intermediate diethyl hydroazodicarboxylate crystallizes from the solution. rsc.org This intermediate is then oxidized to yield diethyl azodicarboxylate. rsc.org This approach is considered cleaner and more environmentally friendly, with the potential for raw material recycling, enhancing its economic efficiency. rsc.org

Development of Environmentally More Benign Synthetic Procedures

A significant focus of modern synthetic chemistry is the replacement of hazardous reagents with more sustainable alternatives. In the context of diethyl azodicarboxylate synthesis, this has led to the development of greener oxidation methods for the conversion of diethyl hydrazodicarboxylate.

One such improvement involves the use of hydrogen peroxide as the oxidant in an acidic solution. rsc.org This reaction is catalyzed by a bromine source, such as hydrobromic acid or sodium bromide. rsc.org This method avoids the use of chlorine gas or concentrated nitric acid, which produce significant amounts of hazardous waste. nih.gov

Another advanced and environmentally benign approach is the catalytic aerobic oxidation of the hydrazide precursor. nih.govacs.org This involves using catalysts, such as those based on copper(II) or manganese, with molecular oxygen (from the air) as the ultimate oxidant. acs.orgnih.govacs.org These catalytic systems can operate under mild conditions and offer a cleaner, more sustainable route to azo compounds, potentially allowing the reaction to be employed in larger-scale industrial processes where older methods were prohibitive. nih.gov For instance, a CuCl2-2-ethyl-2-oxazoline catalyst system has been shown to be effective for the aerobic oxidation of diethyl 1,2-hydrazinedicarboxylate. nih.gov

Table 2: Comparison of Oxidizing Agents for Diethyl Hydrazodicarboxylate

| Oxidizing Agent | Catalyst/Conditions | Byproducts | Environmental Impact |

| Chlorine (Cl₂) | Low Temperature | Hydrochloric Acid | High |

| Nitric Acid (HNO₃) | Concentrated, Fuming | Nitrogen Oxides | High |

| Hydrogen Peroxide (H₂O₂) | Bromide catalyst, Acidic | Water | Low |

| Oxygen (O₂) | Cu(II) or Mn catalyst | Water | Very Low |

Strategies for the Preparation of Chiral and Modified Analogues

Research has also extended to the synthesis of analogues of diethyl azodicarboxylate, including chiral versions and other modified structures, to tailor the reagent's properties for specific applications.

Modified analogues often involve replacing the ethyl groups with other alkyl or aryl substituents. Common examples include diisopropyl azodicarboxylate (DIAD) and di-tert-butyl azodicarboxylate (DBAD), which are synthesized using similar hydrazine-based methodologies but starting with the corresponding alkyl chloroformates. chemistryviews.orggoogle.com Unsymmetrical azodicarboxylates, where the two ester groups are different, have also been developed. mdpi.com Furthermore, to simplify purification in reactions like the Mitsunobu reaction, azodicarboxylates have been anchored to polymer resins. tcichemicals.com This is achieved by reacting a hydroxymethyl-functionalized polystyrene with phosgene (B1210022) and then a carbazate ester, followed by oxidation. tcichemicals.com

The synthesis of chiral analogues represents a more complex challenge. One approach involves incorporating a chiral scaffold into the azodicarboxylate structure. For example, a chiral azodicarboxamide has been prepared by creating a bridged binaphthyl moiety. rsc.org This synthesis involves an intermolecular cyclization between the bis(N-methylamine) of 2,2'-dimethyl-1,1'-binaphthyl and N,N'-bis(azidocarbonyl)hydrazine, followed by oxidation of the resulting hydrazodicarboxamide with N-bromosuccinimide. rsc.org Such chiral reagents are valuable for inducing stereoselectivity in electrophilic amination reactions. rsc.org

Fundamental Reaction Mechanisms Involving Z Diethyl Diazene 1,2 Dicarboxylate

The Mitsunobu Reaction Mechanism

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, such as esters, ethers, and azides. numberanalytics.comorganic-chemistry.org A key characteristic of this reaction is the inversion of stereochemistry at the alcohol's carbon center, which occurs via an SN2 pathway. organic-chemistry.orgresearchgate.net The reaction is driven by the formation of a stable triphenylphosphine (B44618) oxide byproduct. numberanalytics.comresearchgate.net

The mechanism commences with the nucleophilic attack of a phosphine (B1218219), most commonly triphenylphosphine (PPh₃), on one of the electrophilic nitrogen atoms of diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org This rapid addition results in the formation of a zwitterionic adduct known as a betaine (B1666868) intermediate (specifically, the Morrison-Brunn-Huisgen intermediate). wikipedia.orgscribd.comtcichemicals.com This highly reactive betaine then acts as a base, deprotonating the acidic component of the reaction, such as a carboxylic acid, to form an ion pair. wikipedia.orgwordpress.com The formation of this ion pair is a critical activation step in the reaction sequence. wikipedia.org

Table 1: Key Intermediates in the Initial Phase of the Mitsunobu Reaction

| Step | Reactants | Intermediate | Description |

| 1 | Triphenylphosphine + (Z)-Diethyl diazene-1,2-dicarboxylate | Betaine | Nucleophilic attack of PPh₃ on the N=N bond. |

| 2 | Betaine + Acidic Pronucleophile (e.g., R-COOH) | Ion Pair | Proton transfer from the acid to the betaine. |

Following the initial activation, the alkoxide, generated from the deprotonation of the alcohol by the betaine, attacks the now positively charged phosphorus atom. tcichemicals.comwordpress.com This step forms a crucial tetrahedral intermediate known as an alkoxyphosphonium salt. organic-chemistry.orgnih.gov The alcohol's oxygen is now part of an excellent leaving group. The subsequent step defines the stereochemical outcome of the reaction: the conjugate base of the acidic pronucleophile (e.g., a carboxylate anion) displaces the activated hydroxyl group in a classic SN2 reaction. numberanalytics.comnih.gov This backside attack on the carbon atom that bore the hydroxyl group leads to a complete inversion of its stereochemistry in the final product. organic-chemistry.orgresearchgate.net The driving force for this displacement is the formation of the highly thermodynamically stable triphenylphosphine oxide. researchgate.net

The intricate mechanism of the Mitsunobu reaction has been the subject of numerous investigations to clarify the roles and interplay of the various intermediates. nih.gov Kinetic studies and analyses by techniques such as electrospray ionization mass spectrometry (ESI-MS) have provided direct evidence for the existence of key species like the betaine and alkoxyphosphonium salt intermediates. nih.gov Computational studies have further illuminated the reaction pathway, confirming the energetics and relative stabilities of the intermediates and transition states. These theoretical models support the proposed mechanism and help explain the reactivity and selectivity observed under different conditions. rsc.org Research has also led to the development of modified reagents, including polymer-supported phosphines and alternative azodicarboxylates, to simplify the removal of byproducts and expand the reaction's scope. organic-chemistry.orgwikipedia.org

Electrophilic Amination Mechanisms

This compound functions as an effective electrophilic aminating agent. wikipedia.org This class of reactions involves the formation of a carbon-nitrogen bond by reacting a carbon-based nucleophile with an electrophilic nitrogen source. wikipedia.orgwiley-vch.de The electron-withdrawing ethoxycarbonyl groups on the azodicarboxylate render the nitrogen atoms sufficiently electrophilic to react with a range of nucleophiles.

The mechanism involves the direct addition of a nucleophile, such as a carbanion, enolate, or organometallic reagent, to the N=N double bond. wikipedia.orgresearchgate.net This attack forms a new C-N bond and generates a hydrazine-anion intermediate. Subsequent protonation during aqueous workup yields the stable N-substituted diethyl hydrazinedicarboxylate product. acs.org These hydrazine (B178648) derivatives can then be further manipulated; for instance, the N-N bond can be cleaved to release the corresponding primary amine. This methodology provides a valuable route for the synthesis of nitrogen-containing compounds, including α-amino acids. wikipedia.org

Dehydrogenation Reaction Pathways

In addition to its role in condensation reactions, this compound can act as an effective oxidizing agent, specifically in dehydrogenation reactions. wikipedia.org It functions as a hydrogen acceptor, facilitating the removal of H₂ from a substrate. wikipedia.org

This compound is capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The general mechanism for alcohol oxidation involves converting the alcohol's hydroxyl group into a better leaving group, followed by the removal of a proton from the adjacent carbon in an elimination-style step. masterorganicchemistry.comsaskoer.ca

In the reaction with DEAD, the alcohol is thought to add across the N=N bond, forming an alkoxy-N-hydrazo intermediate. This intermediate then undergoes an elimination reaction. A base, which can be another molecule of the alcohol or the solvent, abstracts the proton from the carbon bearing the oxygen. This initiates a concerted or stepwise elimination that forms the C=O double bond of the carbonyl compound and breaks the O-N and N-H bonds, releasing the final product along with diethyl hydrazinedicarboxylate, the reduced form of the oxidant. wikipedia.org

Table 2: Summary of Dehydrogenation of Alcohols with this compound

| Alcohol Type | Substrate Example | Product |

| Primary Alcohol | R-CH₂OH | Aldehyde (R-CHO) |

| Secondary Alcohol | R₂-CHOH | Ketone (R₂-C=O) |

| Tertiary Alcohol | R₃-COH | No reaction |

Conversion of Thiols to Disulfides

This compound serves as an effective oxidizing agent for the conversion of thiols to their corresponding disulfides. wikipedia.orgbiolmolchem.com This transformation is a dehydrogenative coupling reaction where DEAD acts as the hydrogen acceptor. wikipedia.org The controlled oxidation of thiols is crucial as over-oxidation can lead to the formation of sulfonic acids. biolmolchem.com The reaction proceeds by the abstraction of hydrogen atoms from two thiol molecules, leading to the formation of a disulfide bond (S-S) and the reduced form of DEAD, diethyl hydrazodicarboxylate. wikipedia.orgbiolmolchem.com

The general mechanism involves the reaction of the thiol with DEAD, where the electron-deficient azo group facilitates the oxidation. wikipedia.org While many reagents can achieve this transformation, DEAD provides a convenient method for this specific conversion. biolmolchem.com

Dehydrogenation of Tertiary Amines to Enamines

This compound promotes the dehydrogenation of tertiary amines to generate enamines. nih.gov Enamines are valuable synthetic intermediates, acting as nucleophiles at the α-carbon. masterorganicchemistry.com The process is initiated by the reaction of a tertiary amine with an aldehyde or ketone. masterorganicchemistry.com DEAD facilitates the subsequent dehydrogenation step. nih.gov

Research has demonstrated that DEAD can promote the dehydrogenation of various tertiary amines, which can then participate in tandem reactions. nih.gov For instance, the in-situ generated enamine can react with sulfonyl azides to produce N-sulfonyl amidine derivatives under mild and efficient conditions. nih.gov This reaction tolerates a variety of functional groups on both the tertiary amine and the sulfonyl azide (B81097). nih.gov

Pericyclic Reaction Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. DEAD is known to participate in several types of pericyclic reactions, including Diels-Alder and ene reactions. wikipedia.org

Diels-Alder Cycloadditions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.org this compound functions as an "aza-dienophile" due to the N=N double bond. wikipedia.org For the reaction to occur, the diene must be in the s-cis conformation to allow for the proper geometry of approach. masterorganicchemistry.com

In a typical Diels-Alder reaction involving DEAD, the 4 π-electrons of the conjugated diene react with the 2 π-electrons of the azo group in DEAD. sigmaaldrich.com This concerted process leads to the formation of a six-membered heterocyclic ring. The reaction is highly valuable for synthesizing complex cyclic structures with good stereochemical control. wikipedia.org The efficiency of the Diels-Alder reaction is often enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the two ethyl ester groups in DEAD. masterorganicchemistry.com

Table 1: Examples of Diels-Alder Reactions with Azo-Dienophiles

| Diene | Dienophile | Product Type | Reference |

| 1,3-Butadiene | This compound | Tetrahydropyridazine derivative | wikipedia.orgmasterorganicchemistry.com |

| Anthracene | Diethyl acetylenedicarboxylate (B1228247) (DEAD) | [4+2] cycloadduct | researchgate.net |

| Furan | Diethyl acetylenedicarboxylate (DEAD) | [4+2] cycloadduct | researchgate.net |

Ene Reactions

This compound also participates in ene reactions. wikipedia.org The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this context, DEAD acts as the enophile. The reaction involves the transfer of the allylic hydrogen to one of the nitrogen atoms of DEAD, a simultaneous shift of the ene double bond, and the formation of a new single bond between the other nitrogen atom and the ene terminus.

1,3-Dipolar Cycloaddition Pathways

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a "dipolarophile" to form a five-membered ring. wikipedia.orgnih.gov This reaction is a key method for the synthesis of five-membered heterocycles. wikipedia.org While DEAD itself is not a 1,3-dipole, it can react with them. In some complex reaction cascades, intermediates generated from other molecules can act as 1,3-dipoles, which then react with a suitable dipolarophile. nih.gov For example, the reaction of 1,3,4-oxadiazoles can generate a carbonyl ylide intermediate (a 1,3-dipole), which can then undergo a [3+2] cycloaddition. nih.gov

Mechanisms of Frustrated Lewis Pair (FLP) Additions

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct but can activate small molecules. nih.gov The reactivity of FLPs has been extended to various molecules, including this compound. nih.gov

Studies have shown that the reaction of FLPs, such as those composed of phosphines (PAr₃) and boranes (B(C₆F₅)₃), with DEAD results in addition products. nih.govnih.gov The specific nature of the resulting adduct depends on the steric and electronic properties of the Lewis acid and base components. nih.gov

Two primary binding modes have been identified:

P-N and B-O Linkages : In reactions involving PAr₃/B(C₆F₅)₃ (where Ar = o-Tolyl, Mesityl, Phenyl), the phosphine adds to one of the nitrogen atoms of DEAD, while the borane (B79455) binds to the carbonyl oxygen atom of the ester group on the adjacent nitrogen. nih.govresearchgate.net This forms a product with new P-N and B-O bonds. nih.gov DFT computations confirm this P-N/B-O linkage as the lowest free energy isomer for reactions with B(C₆F₅)₃. nih.gov

P-N and N-B Linkages : In contrast, the reaction of PPh₃ and BPh₃ with DEAD leads to an adduct where both the phosphine and the borane are bound to nitrogen atoms, forming P-N and N-B bonds. nih.govresearchgate.net

The formation of these adducts has been confirmed by single-crystal X-ray diffraction and NMR spectroscopy. nih.gov For instance, the crystal structure of the adduct from P(o-Tol)₃/B(C₆F₅)₃ and DEAD revealed P-N and B-O bond distances of 1.684(1) Å and 1.522(2) Å, respectively, with an N-N distance of 1.441(2) Å. nih.govd-nb.info

Table 2: Selected Bond Lengths in FLP-DEAD Adducts

| FLP System | Adduct Linkages | P-N Bond Length (Å) | B-O Bond Length (Å) | N-N Bond Length (Å) | Reference |

| P(o-Tol)₃ / B(C₆F₅)₃ | P-N / B-O | 1.684(1) | 1.522(2) | 1.441(2) | nih.govd-nb.info |

| PMes₂Ph / BPh₂(C₆H₄CH=CH₂) | P-N / B-O | - | - | - | nih.gov |

| PPh₃ / BPh₃ | P-N / N-B | - | - | - | nih.gov |

These findings illustrate the influence of steric and electronic factors on the reaction pathways of FLPs with DEAD. nih.gov

Direct C-H Amination Mechanisms Involving this compound

The direct functionalization of carbon-hydrogen (C-H) bonds to form carbon-nitrogen (C-N) bonds represents a highly atom-economical and efficient strategy in synthetic chemistry. acs.orgmdpi.com Among the various reagents employed for this transformation, azodicarboxylates, such as diethyl azodicarboxylate (DEAD), serve as effective electrophilic aminating agents. mdpi.comibs.re.kr This section focuses on the mechanistic pathways of direct C-H amination reactions that utilize diethyl diazene-1,2-dicarboxylate. While the (Z)-isomer is specified, the majority of mechanistic studies in the literature refer to diethyl azodicarboxylate (DEAD) without explicit assignment of its stereochemistry, implying the more stable (E)-isomer is often used. The mechanisms detailed herein are based on studies of diethyl azodicarboxylate and are considered relevant to the reactivity of the (Z)-isomer.

The mechanism of direct C-H amination with diethyl azodicarboxylate is highly dependent on the catalytic system and the nature of the substrate. Broadly, these reactions can be categorized into transition metal-catalyzed and metal-free pathways, which may proceed through electrophilic substitution, radical intermediates, or concerted processes.

Transition Metal-Catalyzed Mechanisms

Transition metals, particularly late transition metals, are powerful catalysts for C-H amination reactions. acs.orgnih.gov Gold and silver catalysts have shown notable efficacy in promoting C-H amination with azodicarboxylates. mdpi.comibs.re.kr

Gold catalysts, such as AuCl₃, can facilitate the direct amination of both electron-rich and electron-deficient arenes with azodicarboxylates to form aryl hydrazides. ibs.re.kr The observed para-selectivity in the amination of phenol (B47542) suggests a mechanism involving an electrophilic aromatic metalation pathway. ibs.re.kr

Computational studies using density functional theory (DFT) have been employed to elucidate the reaction pathway. One proposed mechanism avoids a direct C-H auration/imido insertion, which was found to be inconsistent with experimental kinetic isotope effect (KIE) data. ibs.re.kr Instead, a key intermediate is proposed where the nitrogen atom of the azodicarboxylate assists in the deprotonation of the aryl C-H bond via a σ-bond metathesis, a pathway that does not involve a turnover-limiting C-H activation step. ibs.re.kr

Silver(I) salts have been used to catalyze the C4-H amination of 1-naphthylamine (B1663977) derivatives using a picolinamide (B142947) directing group. mdpi.comdntb.gov.ua This reaction proceeds smoothly at room temperature without the need for an external base or oxidant. dntb.gov.ua Mechanistic studies suggest the reaction may proceed through a radical process. mdpi.com

A plausible mechanism begins with the coordination of the 1-naphthylamine substrate to the Ag(I) catalyst, forming an aryl-Ag(I) intermediate. A single electron transfer (SET) process then generates an aryl-Ag(I) radical intermediate and Ag(0). mdpi.com The involvement of radical species is supported by experiments with radical inhibitors, as shown in the table below.

| Radical Inhibitor | Effect on Reaction | Implication |

|---|---|---|

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Reaction is significantly inhibited | Suggests the involvement of radical intermediates |

| BHT (Butylated hydroxytoluene) | Reaction is suppressed | Supports a radical pathway |

Metal-Free Amination Mechanisms

Direct C-H amination with azodicarboxylates can also occur without a transition metal catalyst, often proceeding through a radical pathway.

An example is the α-C(sp³)–H amination of ethers. rsc.org This reaction can be initiated by atmospheric oxygen, which facilitates the generation of ethereal radical intermediates. The efficiency of this process is significantly enhanced by using fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as the solvent. rsc.org Experimental and computational studies indicate that the fluorinated alcohol activates the azodicarboxylate via hydrogen bonding. This interaction increases the susceptibility of the azodicarboxylate to react with the ether radical. rsc.org The comparatively high bond dissociation energy of α-C(sp³)–H bonds in acyclic ethers like diethyl ether can make them less reactive under these conditions compared to cyclic ethers. rsc.org

Concerted vs. Stepwise Pathways

The distinction between a concerted mechanism (occurring in a single transition state) and a stepwise mechanism (involving intermediates) is a fundamental aspect of these reactions. nih.govyoutube.com Factors such as the catalyst, substrate, and solvent can influence which pathway is favored. researchgate.net

In some iridium-catalyzed C-H amination reactions, an "asynchronous concerted insertion" mechanism has been proposed, where the C-H bond cleavage and C-N bond formation occur in a single step but not to the same extent in the transition state. kaist.ac.kr While this specific mechanism was described for other aminating agents, it highlights the complex possibilities that can exist at the boundary between fully concerted and stepwise processes. DFT calculations are a key tool for distinguishing these pathways, as they can map the potential energy surface of the reaction. researchgate.netcore.ac.uk

| Catalytic System | Proposed Mechanistic Pathway | Key Features | Reference |

|---|---|---|---|

| AuCl₃ | Electrophilic Aromatic Metalation / σ-Bond Metathesis | Para-selectivity; Nitrogen-assisted C-H deprotonation. | ibs.re.kr |

| Ag(I) / Picolinamide | Radical Pathway (SET) | Involves aryl-Ag(I) radical intermediate; Inhibited by TEMPO. | mdpi.com |

| Metal-Free / O₂ / Fluorinated Alcohol | Radical Pathway | Aerobic initiation; H-bonding activation of azodicarboxylate. | rsc.org |

| Iridium | Asynchronous Concerted Insertion | Single, asynchronous transition state for C-H/C-N bond events. | kaist.ac.kr |

Spectroscopic and Computational Investigations in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for probing reaction mechanisms. In the context of (Z)-diethyl diazene-1,2-dicarboxylate, NMR is crucial for distinguishing between the (Z) and (E) isomers and for monitoring reactions where it participates.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals within the molecule. For instance, in a solution of ~40% this compound in toluene, the ethyl group protons and carbons will exhibit characteristic shifts and coupling patterns. sigmaaldrich.com The methylene (B1212753) protons (-CH2-) typically appear as a quartet, coupled to the methyl protons (-CH3-), which in turn appear as a triplet. The chemical shifts of these groups provide insight into the electronic environment, which is influenced by the adjacent nitrogen and carbonyl functionalities.

In mechanistic studies, such as the Mitsunobu reaction, NMR is employed to follow the conversion of reactants to products. sigmaaldrich.comnih.gov The disappearance of the signals corresponding to the starting materials and the appearance of new signals corresponding to the products and byproducts, like diethyl hydrazodicarboxylate, can be monitored over time to determine reaction kinetics and intermediates. wikipedia.org For example, in reactions involving phosphorus(III) compounds, ³¹P NMR spectroscopy is a powerful tool to identify and characterize phosphorus-containing intermediates and products. nih.govnih.gov The chemical shift in ³¹P NMR can indicate the coordination state and geometry of the phosphorus atom, providing critical evidence for proposed reaction pathways. nih.gov

Table 1: Representative NMR Data for Diethyl Azodicarboxylate Derivatives and Intermediates

| Compound/Intermediate | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

| (o-Tol)₃PN(CO₂Et)N=C(OEt)OB(C₆F₅)₃ | ³¹P | 49.0 | - | - | nih.gov |

| (o-Tol)₃PN(CO₂Et)N=C(OEt)OB(C₆F₅)₃ | ¹¹B | -3.4 | - | - | nih.gov |

| Ph₃PN(CO₂Et)N=C(OEt)OB(C₆F₅)₃ | ³¹P | 45.6 | - | - | nih.gov |

| Ph₃PN(CO₂Et)N=C(OEt)OB(C₆F₅)₃ | ¹¹B | -3.1 | - | - | nih.gov |

| Product of BPh₃, PPh₃, and DEAD reaction | ³¹P | 52.1 | - | - | nih.gov |

| Product of BPh₃, PPh₃, and DEAD reaction | ¹¹B | 2.0 | - | - | nih.gov |

This table is illustrative and based on data from reactions involving diethyl azodicarboxylate (DEAD), which may exist as a mixture of isomers or react to form various adducts. The specific data for the pure (Z)-isomer might vary.

Role of Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and for monitoring the progress of a reaction. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and the N=N double bond.

The C=O stretching vibration in the ester groups typically appears in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the neighboring azo group. The N=N stretching vibration of the azo group is also a key diagnostic peak, although it can be weaker and more variable in position than the carbonyl stretch.

During a chemical transformation, such as a reduction or a cycloaddition reaction, IR spectroscopy can be used to monitor the disappearance of the characteristic absorptions of this compound and the appearance of new bands corresponding to the functional groups in the product. For example, in the reduction of the azo group to a hydrazo group (N-N), the N=N stretching band would disappear, and N-H stretching bands would appear in the region of 3500-3300 cm⁻¹ in the product, diethyl hydrazodicarboxylate.

Table 2: Characteristic IR Absorption Frequencies for Diethyl Azodicarboxylate and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1745 |

| N-H | Stretch | 3276 |

| C=O (Acetamide) | Stretch | 1657 |

Note: The values are approximate and can vary based on the specific molecular environment and sample preparation method. The data is derived from a study on diethyl α-acylphosphonates reacting with α-aminoesters, which result in structures with similar functional groups. jocpr.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, mass spectrometry can confirm its molecular formula, C₆H₁₀N₂O₄, by providing an accurate mass measurement of its molecular ion. nist.gov

In the context of reaction monitoring, MS can be used to track the consumption of this compound and the formation of products, even at very low concentrations. By analyzing the mass spectra of a reaction mixture at different time points, it is possible to identify the masses of intermediates and final products. This information is critical for confirming the proposed reaction mechanism. nih.gov

The fragmentation pattern of this compound in the mass spectrometer provides further structural confirmation. The molecule can undergo characteristic fragmentation pathways, such as the loss of ethoxy or carboxyl groups, leading to fragment ions that can be rationalized based on its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of these fragments, allowing for the determination of their elemental composition and further solidifying the structural assignment. nih.gov For instance, in a mechanistically novel reaction of diaryl-1,2-diones with diethyl azodicarboxylate and triphenylphosphine (B44618), mass spectrometry would be essential to identify the resulting N,N-dicarboethoxy monohydrazones. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum mechanical calculations are powerful tools for investigating the reactivity of molecules and the structures of transition states. For this compound, these methods can be used to model its behavior in various reactions, such as Diels-Alder cycloadditions. researchgate.net By calculating the energies of the reactants, products, and transition states, it is possible to determine the activation energy of a reaction and to predict its feasibility and rate. researchgate.net

These studies often involve mapping the potential energy surface of a reaction, which provides a detailed picture of the energy changes that occur as the reactants are converted into products. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be optimized using quantum mechanical methods. The structure of the transition state provides crucial insights into the mechanism of the reaction, including which bonds are being formed and broken. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations can be used to determine the optimized geometry of this compound, providing precise bond lengths and angles. jocpr.comnih.gov This information is valuable for understanding the steric and electronic factors that influence its reactivity.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. jocpr.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding the molecule's reactivity in pericyclic reactions. The distribution of electron density can help to identify the most nucleophilic and electrophilic sites in the molecule, predicting how it will interact with other reagents. researchgate.net For example, DFT calculations have been used to study the solvent effects on the Diels-Alder reaction of diethyl azodicarboxylate, revealing how different solvents can stabilize the transition state and influence the reaction rate. researchgate.net

Table 3: Selected Computed Properties for Diethyl Azodicarboxylate

| Property | Value | Computational Method | Reference |

| Molecular Weight | 174.15 g/mol | PubChem 2.2 | nih.gov |

| Exact Mass | 174.06405680 Da | PubChem 2.2 | nih.gov |

This data is for the general structure of diethyl azodicarboxylate and is representative of what can be obtained through computational tools.

Computational chemistry plays a pivotal role in the prediction and elucidation of novel reaction pathways that may not be intuitively obvious. By exploring the potential energy surface for the reaction of this compound with various reactants, it is possible to identify new, low-energy pathways leading to unexpected products. researchgate.net

For instance, theoretical studies can be used to investigate the possibility of alternative reaction mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions. pku.edu.cn Computational models can also predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding experimental efforts towards the synthesis of specific target molecules. A study on the reaction of diaryl-1,2-diones with diethyl azodicarboxylate and triphenylphosphine described a mechanistically novel reaction leading to N,N-dicarboethoxy monohydrazones, a discovery likely aided by computational investigation. nih.govcapes.gov.br Similarly, computational studies can help rationalize the formation of different products in reactions with frustrated Lewis pairs by comparing the energies of various possible binding modes. nih.gov

Derivatives, Analogues, and Next Generation Reagents in Azodicarboxylate Chemistry

Chiral Dialkyl Diazenedicarboxylates for Asymmetric Synthesis

The quest for enantiomerically pure compounds has driven the development of chiral reagents that can induce asymmetry in chemical reactions. wikipedia.orgresearchgate.net A logical extension of azodicarboxylate chemistry is the synthesis and application of chiral versions of these reagents to control stereochemical outcomes. wikipedia.org

Researchers have synthesized a series of chiral dialkyl diazenedicarboxylates by incorporating stereogenic units from readily available and inexpensive natural sources. psu.edursc.org This process typically involves:

Conversion of a chiral alcohol (e.g., (+)-menthol, (+)-borneol, (-)-isoborneol) into its corresponding chloroformate. psu.edu

Condensation of the chiral chloroformate with hydrazine (B178648) to form a dialkyl diazanedicarboxylate (the reduced form). psu.edursc.org

Oxidation of the diazanedicarboxylate, often using N-bromosuccinimide (NBS) and pyridine, to yield the target chiral dialkyl diazenedicarboxylate. psu.edursc.org

A study investigating the application of these chiral reagents, specifically those derived from borneol, isoborneol, and menthol, in the electrophilic amination of achiral ester and amide enolates yielded limited success. psu.edursc.org The reactions, conducted at -78 °C, produced the corresponding α-hydrazino acid derivatives with very little to no stereoselectivity. psu.edursc.org This outcome suggests that the chiral information embedded in the azodicarboxylate's ester groups was not effectively transferred during the transition state of the reaction with these substrates.

Interestingly, when these chiral diazenedicarboxylates were reacted with chiral enolates (specifically, Evans oxazolidinone enolates), the reactions proceeded with high selectivity. However, the stereochemical outcome was found to be controlled almost exclusively by the geometry of the chiral enolate, not the chiral azodicarboxylate. psu.edu While the direct application of these specific chiral diazenedicarboxylates as the primary source of asymmetry was not highly effective for achiral enolates, the use of chiral reagents remains a key strategy in asymmetric synthesis, including kinetic resolutions of alcohols in Mitsunobu-type reactions. wikipedia.orgresearchgate.netscielo.org.mx

Comparison with Other Azodicarboxylate Analogues (e.g., Diisopropyl Azodicarboxylate)

(Z)-diethyl diazene-1,2-dicarboxylate (DEAD) is one of the most common reagents used in Mitsunobu reactions, but several analogues have been developed to address some of its shortcomings. wikipedia.orgchemistryviews.org The most prevalent alternative is Diisopropyl Azodicarboxylate (DIAD). wikipedia.orgwikipedia.org The preference for DIAD over DEAD in many applications stems from the fact that DIAD is more sterically hindered. wikipedia.orgchemicalbook.comcommonorganicchemistry.com This increased bulkiness makes it less prone to forming undesired hydrazide byproducts. wikipedia.orgchemicalbook.com While both are effective, DIAD is often favored for its improved handling characteristics and stability, though DEAD is considered more reactive. researchgate.net

Beyond DIAD, other analogues have been designed to further improve the reaction's practicality, particularly concerning the separation of byproducts and reactivity with a broader range of substrates. wikipedia.orgucsb.edu

Di-(4-chlorobenzyl)azodicarboxylate (DCAD) : This reagent was developed as a stable, solid alternative to the liquid DEAD and DIAD. ucsb.edusigmaaldrich.comsigmaaldrich.comorganic-chemistry.org Its key advantage lies in the properties of its corresponding hydrazine byproduct, which is readily separated by filtration, simplifying product purification. wikipedia.orgucsb.eduorganic-chemistry.org DCAD's reactivity is comparable to that of DEAD and DIAD for many standard Mitsunobu couplings. ucsb.eduorganic-chemistry.org

1,1'-(Azodicarbonyl)dipiperidine (ADDP) : ADDP is another solid reagent that is particularly useful for reactions involving nucleophiles with low acidity (e.g., pKa > 11), where the standard DEAD-triphenylphosphine system often fails. wikipedia.orgmedchemexpress.comenamine.netcommonorganicchemistry.com The betaine (B1666868) intermediate formed from ADDP is a stronger base, enabling the deprotonation of less acidic substrates. wikipedia.orgcommonorganicchemistry.com Because ADDP is a poorer Michael acceptor than DEAD, it is typically paired with more nucleophilic phosphines like tributylphosphine (B147548). commonorganicchemistry.com

Comparison of Azodicarboxylate Reagents

| Reagent | Abbreviation | Physical State | Key Features & Advantages | Common Applications/Notes |

|---|---|---|---|---|

| This compound | DEAD | Orange-Red Liquid | Highly reactive; historically the most common reagent. wikipedia.orgchemistryviews.org | Original Mitsunobu reagent; can have explosive properties. chemistryviews.orgwikipedia.org |

| Diisopropyl Azodicarboxylate | DIAD | Liquid | More sterically hindered and stable than DEAD; less likely to form certain byproducts. wikipedia.orgchemicalbook.comcommonorganicchemistry.com | Often preferred over DEAD for improved stability and handling. chemicalbook.comcommonorganicchemistry.com |

| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Solid | Stable solid; hydrazine byproduct is easily removed by filtration, simplifying workup. wikipedia.orgucsb.eduorganic-chemistry.org | Designed for easier purification and byproduct recycling. ucsb.edu |

| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Solid | More basic; effective for substrates with low acidity (pKa > 11) that are incompatible with DEAD. wikipedia.orgenamine.netcommonorganicchemistry.com | Used with more nucleophilic phosphines (e.g., tributylphosphine). commonorganicchemistry.com |

Polymer-Supported and Immobilized Azodicarboxylate Reagents

A significant challenge in reactions utilizing azodicarboxylates like DEAD is the removal of byproducts, namely the corresponding hydrazine dicarboxylate and triphenylphosphine (B44618) oxide, from the desired product. wikipedia.orgtcichemicals.com To simplify purification, researchers have developed polymer-supported versions of these reagents.

The strategy involves immobilizing the azodicarboxylate moiety onto a solid-phase polymer support, such as a polystyrene resin. wikipedia.org This approach offers several key benefits:

Simplified Purification : The resin-bound reagent and its reduced hydrazine byproduct can be easily removed from the reaction mixture by simple filtration. wikipedia.org This eliminates the need for often difficult chromatographic separation.

Adaptability : The use of a solid-phase reagent is amenable to automated synthesis and continuous flow production methods, similar to those used in solid-phase peptide synthesis. wikipedia.org

One variation involves using a polymer-supported triphenylphosphine in conjunction with a solution-phase azodicarboxylate like di-tert-butylazodicarboxylate. wikipedia.org In this case, the oxidized phosphine (B1218219) resin is removed by filtration, while the di-tert-butylhydrazodicarboxylate byproduct is removed by treatment with trifluoroacetic acid. wikipedia.org These solid-phase strategies represent a significant step towards more practical and "greener" applications of azodicarboxylate chemistry by minimizing chemical waste and simplifying experimental procedures.

Design and Synthesis of Modified Azodicarboxylates for Enhanced Reactivity or Selectivity

Beyond the analogues discussed previously, the rational design of new azodicarboxylate reagents continues to be an active area of research, aiming to enhance reactivity, expand substrate scope, and improve selectivity. nih.govtcichemicals.com

Azodicarboxamides : A notable class of modified reagents are the azodicarboxamides, such as N,N,N',N'-tetramethylazodicarboxamide (TMAD). nih.govtcichemicals.com These reagents were developed to mediate Mitsunobu reactions with nucleophiles possessing higher pKa values (up to ~12), which are typically unreactive under standard DEAD-TPP conditions. nih.gov Due to the lower reactivity of azodicarboxamides as Michael acceptors compared to DEAD, they are often paired with more nucleophilic phosphines, like tributylphosphine (TBP), to achieve efficient reaction. tcichemicals.com

Phosphorane Reagents : An innovative approach involves combining the functionality of the azodicarboxylate and the phosphine into a single reagent. wikipedia.orgtcichemicals.com Phosphorane ylides, such as (cyanomethylene)tributylphosphorane (CMBP) and (cyanomethylene)trimethylphosphorane (CMMP), have been shown to be effective Mitsunobu reagents. wikipedia.orgnih.govtcichemicals.com These ylides act as both the reducing agent and the base, simplifying the reaction system. wikipedia.org They have proven particularly effective for reactions involving secondary alcohols and very weakly acidic nucleophiles (pKa up to 23.5), significantly broadening the scope of the Mitsunobu reaction. nih.govtcichemicals.com

Catalytic Systems : Efforts have also been directed toward making the azodicarboxylate a catalytic component of the reaction. One strategy involves using stoichiometric amounts of a re-oxidizing agent, such as (diacetoxyiodo)benzene, to regenerate DEAD in situ from its hydrazine byproduct. wikipedia.org More recent "greener" approaches have demonstrated that certain modified reagents, like ethyl 2-phenylazocarboxylate, can be used in catalytic amounts. chemistryviews.org The resulting hydrazine byproduct from this reagent can be re-oxidized back to the active azo compound using an inexpensive iron(II)-phthalocyanine catalyst and atmospheric oxygen as the terminal oxidant. chemistryviews.org This system avoids stoichiometric waste and the use of hazardous reagents like DEAD. chemistryviews.org

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Protocols

A significant drawback of classical reactions involving diethyl azodicarboxylate, such as the Mitsunobu reaction, is their poor atom economy, generating stoichiometric amounts of byproducts like diethyl hydrazodicarboxylate and triphenylphosphine (B44618) oxide. rsc.orgtaylorandfrancis.com This has spurred research into greener synthetic alternatives.

Future efforts are focused on developing catalytic versions of reactions that traditionally use DEAD stoichiometrically. The development of recyclable azo reagents that can be regenerated in situ through aerobic oxidation represents a promising strategy. rsc.org For instance, certain ethyl 2-arylazocarboxylates can function as organocatalysts in Mitsunobu reactions, being recycled using air as the terminal oxidant with a non-toxic iron phthalocyanine (B1677752) co-catalyst. rsc.org

The table below summarizes some of the key strategies being explored to enhance the sustainability of reactions involving azodicarboxylates.

| Strategy | Description | Key Advantages |

| Catalytic Mitsunobu Reaction | Use of recyclable azo reagents that are regenerated in situ. | Reduces waste, avoids stoichiometric use of reagents. rsc.org |

| Alternative Synthetic Routes for DEAD | Synthesis from greener starting materials like diethyl carbonate, urea, or ammonia. | Avoids hazardous reagents like hydrazine (B178648), improves atom economy, and is more environmentally friendly. google.comresearchgate.net |

| Improved Reagent Systems | Replacement of triphenylphosphine and DEAD with reagents that generate more easily removable or less wasteful byproducts. | Simplifies purification and reduces environmental impact. taylorandfrancis.com |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its classical role, researchers are uncovering new modes of reactivity for diethyl azodicarboxylate, leading to unprecedented chemical transformations. A significant area of exploration involves its reactions with main-group compounds, particularly Frustrated Lewis Pairs (FLPs). The reaction of DEAD with phosphine (B1218219)/borane (B79455) FLPs has been shown to yield products with previously unknown P-N/B-O or P-N/B-N binding modes, a departure from expected reactivity. nih.gov The specific outcome is influenced by the steric and electronic properties of the Lewis acid and base, demonstrating a nuanced reactivity profile that can be finely tuned. nih.gov

The electrophilic nature of the N=N bond in DEAD is being exploited in novel cycloaddition reactions. For instance, it can function as the sole oxidant in a metal-free, oxidative [3+2] cycloaddition/aromatization tandem reaction to construct complex heterocyclic scaffolds like pyrrolo[2,1-a]isoquinolines. researchgate.net In this process, DEAD facilitates the conversion of tertiary amines into azomethine ylides, which then undergo cycloaddition. researchgate.net

Other emerging applications include:

C-H Activation: DEAD can mediate the oxidative C1 arylation of tetrahydroisoquinolines with Grignard reagents under metal-free conditions. organic-chemistry.org

Dehydrogenation: It serves as an efficient dehydrogenating agent, converting alcohols to aldehydes and thiols to disulfides. wikipedia.org

Photocatalysis: DEAD participates in photoassisted hydrogen abstraction and other photocatalytic C-H bond amination reactions. wikipedia.orgrsc.org

Diverse Cycloadditions: Its utility as a dienophile in Diels-Alder reactions and in click chemistry continues to be explored for the synthesis of complex molecular architectures. wikipedia.orgchemeurope.com

The reactivity of DEAD with various phosphorus(III) compounds has also been shown to yield a diverse array of products beyond the typical Morrison-Brunn-Huisgen intermediate of the Mitsunobu reaction, opening new avenues for synthesizing novel organophosphorus compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and continuous flow platforms offers transformative potential for reactions involving diethyl azodicarboxylate. chemrxiv.orgsigmaaldrich.com Automated synthesis systems can dramatically increase the speed and efficiency of chemical production, enabling the execution of thousands of experiments in a single day with minimal material. sigmaaldrich.comresearchgate.net

The Mitsunobu reaction, a cornerstone application of DEAD, is an ideal candidate for adaptation to flow chemistry and automated platforms. These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the exothermic nature of many reactions involving DEAD. wikipedia.org

Key advantages of integrating DEAD chemistry with these platforms include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating the risks associated with the thermal instability and potential for explosion of concentrated DEAD. wikipedia.org

Increased Efficiency: Automated platforms can accelerate reaction optimization and the synthesis of compound libraries for applications in drug discovery and materials science. chemrxiv.orgresearchgate.net

Improved Reproducibility: The precise control afforded by these systems leads to higher reproducibility and scalability compared to traditional batch processes. sigmaaldrich.com

While the direct application of these platforms to (Z)-diethyl diazene-1,2-dicarboxylate is an emerging field, the general advancements in automated small molecule synthesis pave the way for its future integration. chemrxiv.org The development of next-generation synthesizers capable of rapid iterative cross-coupling demonstrates the technological readiness for automating complex synthetic sequences that could incorporate steps involving DEAD. chemrxiv.org

Computational-Driven Discovery of New Azodicarboxylate Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of diethyl azodicarboxylate. nih.gov These computational studies provide insights that are often difficult to obtain through experimental means alone.

In the study of DEAD's reactions with Frustrated Lewis Pairs, for example, DFT calculations were crucial for identifying the most stable product isomers and understanding the energetic landscape of the reaction. nih.gov The computations successfully distinguished between different potential binding modes (P-N/B-O vs. P-N/B-N) and showed that the thermodynamic product depends on the electronic nature and steric bulk of the FLP components. nih.gov The calculated NMR parameters for different isomers showed excellent agreement with experimental data, confirming the predicted structures. nih.gov

Computational methods are also employed to study the thermodynamics and kinetics of reactions, such as in the pseudo-Michael reaction involving diethyl (ethoxymethylene)malonate. researchgate.net By calculating the HOMO-LUMO energy gaps and reaction enthalpies, researchers can predict the feasibility of a reaction and understand the underlying electronic factors that govern its outcome. researchgate.net

Future research will increasingly rely on a synergistic approach combining computational prediction with experimental validation. This computational-driven discovery process will enable researchers to:

Predict Novel Reactivity: Screen for new, energetically favorable reaction pathways and transformations.

Design New Catalysts: Model the interaction of azodicarboxylates with potential catalysts to design more efficient and selective systems for sustainable synthesis.

Elucidate Complex Mechanisms: Gain a deeper understanding of the transition states and intermediates involved in reactions with DEAD, leading to better control over reaction outcomes.

The table below highlights the role of computational chemistry in advancing azodicarboxylate research.

| Computational Application | Research Example | Scientific Insight Gained |

| Predicting Reaction Products | Reaction of DEAD with Frustrated Lewis Pairs (FLPs). | Determined the most stable isomers (P-N/B-O vs. P-N/B-N) and rationalized the influence of sterics and electronics on the outcome. nih.gov |

| Elucidating Reaction Thermodynamics | Pseudo-Michael reaction with diethyl (ethoxymethylene)malonate. | Calculated reaction enthalpies and HOMO-LUMO energies to understand reaction feasibility and electronic driving forces. researchgate.net |

| Confirming Product Structures | Various reactions involving DEAD. | Calculated NMR parameters that matched experimental values, confirming the formation of novel or unexpected molecular structures. nih.gov |

As computational power grows and theoretical models become more sophisticated, the in silico discovery of new azodicarboxylate chemistry will become a cornerstone of innovation in this field.

Q & A

Q. What are effective synthetic routes for (Z)-diethyl diazene-1,2-dicarboxylate?

- Methodological Answer : The synthesis of diazene-1,2-dicarboxylates often involves substitution reactions. For example, diethyl hydrazine-1,2-dicarboxylate reacts with cinnamyl bromide in THF, but poor solubility necessitates co-solvents like DMF to improve yields (68%) . However, stereochemical control for the (Z)-isomer remains challenging. The Mitsunobu reaction, which generates hydrazine-1,2-dicarboxylate byproducts, requires careful optimization to minimize side products that interfere with subsequent steps .

Q. Table 1: Synthesis Conditions and Yields

| Substrate | Solvent System | Catalyst/Additive | Yield | Reference |

|---|---|---|---|---|

| Cinnamyl bromide | THF/DMF | None | 68% | |

| Allyl oximes | THF | ZnBr₂ (catalytic) | 86%* | |

| *Yield for oxidation of quinoline derivatives using (E)-isomer. |

Q. How is the stereochemical integrity of this compound maintained during synthesis?

- Methodological Answer : The (Z)-isomer is prone to isomerization under heat or light. Reactions should be conducted at low temperatures (<30°C) and in inert atmospheres. For example, control experiments with (E)-isomers in ternary catalytic systems (e.g., CPA3/AuCl) achieved 97% enantiomeric excess (ee) at 30°C, suggesting that mild conditions are critical for stereochemical preservation .

Advanced Research Questions

Q. What role does solvent choice play in the reactivity of this compound in cyclization reactions?

- Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilic substitution but may promote isomerization. In contrast, non-polar solvents (e.g., cyclohexane) stabilize the (Z)-configuration during enantioconvergent syntheses. For instance, cyclohexane enabled diastereoselective hydrazide formation with 95% yield and 97% ee .

Q. How do byproducts like hydrazine-1,2-dicarboxylate impact downstream reactions involving this compound?

- Methodological Answer : Hydrazine-1,2-dicarboxylate byproducts (from Mitsunobu reactions) can deactivate catalysts or compete in subsequent steps. Iterative protocols must include purification (e.g., silica gel chromatography) or scavenging agents (e.g., molecular sieves) to mitigate interference . For example, 5Å molecular sieves improved reaction efficiency in ternary catalysis by adsorbing byproducts .

Q. What analytical techniques are most reliable for distinguishing (Z)- and (E)-diethyl diazene-1,2-dicarboxylate?

- Methodological Answer :

- NMR Spectroscopy : H NMR coupling constants () between vicinal protons differ: (Z)-isomers exhibit smaller values (~10–12 Hz) compared to (E)-isomers (~12–16 Hz).

- X-ray Crystallography : Resolves absolute configuration but requires single crystals, which are challenging for labile (Z)-isomers .

- Chiral HPLC : Effective for enantiopurity assessment, as demonstrated in hydrazide syntheses with >95% ee .

Data Contradictions and Resolutions

-

Contradiction : While THF alone failed in substitution reactions, THF/DMF mixtures achieved 68% yields . However, DMF may destabilize the (Z)-isomer.

- Resolution : Use non-polar solvents (e.g., cyclohexane) for (Z)-isomer-sensitive reactions .

-

Contradiction : The (E)-isomer (DEAD) is widely reported in oxidation and Mitsunobu reactions , but (Z)-isomer data are sparse.

- Resolution : Focus on stereocontrolled syntheses (e.g., asymmetric catalysis) to bridge this gap .

Key Research Gaps

- Limited data on (Z)-isomer-specific applications.

- Mechanistic studies on (Z)-isomer stability under catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。